molecular formula C12H16N2O B1450339 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate CAS No. 1609402-71-2

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate

Cat. No.: B1450339
CAS No.: 1609402-71-2
M. Wt: 204.27 g/mol
InChI Key: LNPSFIXQJIQFFY-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate is a heterocyclic compound with the molecular formula C12H14N2·H2O It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with suitable reagents to form the desired indole derivative. The reaction conditions often include the use of acidic or basic catalysts, solvents such as toluene or ethanol, and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.H2O/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h2-4,13-14H,5-7H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPSFIXQJIQFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)CCNC3.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate
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6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate
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6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate
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6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate
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6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate
Reactant of Route 6
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6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate

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